5-tert-Butyl-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
5-tert-Butyl-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyrazine ring substituted with a tert-butyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized by the condensation of a 1,2-diketone with an appropriate diamine.
Coupling Reaction: The final step involves the coupling of the thiazole and pyrazine rings through an amide bond formation. This can be achieved by reacting the carboxylic acid derivative of the pyrazine ring with the amine derivative of the thiazole ring in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
5-tert-Butyl-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide: This compound shares a similar thiazole ring structure but differs in the presence of an oxazole ring and a piperidine carboxamide group.
5-tert-Butyl-2-methylamino-1,3,4-thiadiazole: This compound has a similar tert-butyl group and thiazole ring but differs in the presence of a thiadiazole ring.
Uniqueness
5-tert-Butyl-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide is unique due to its specific combination of a pyrazine ring with a thiazole ring and a tert-butyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
879547-33-8 |
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Molecular Formula |
C13H16N4OS |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
5-tert-butyl-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H16N4OS/c1-8-5-16-12(19-8)17-11(18)9-6-15-10(7-14-9)13(2,3)4/h5-7H,1-4H3,(H,16,17,18) |
InChI Key |
GYMVTWROAIJYDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CN=C(C=N2)C(C)(C)C |
Origin of Product |
United States |
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